molecular formula C29H30O17 B1237822 Malonylapiin

Malonylapiin

Cat. No.: B1237822
M. Wt: 650.5 g/mol
InChI Key: JNAHTYWPEQLJRT-CQRLEKJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malonylapiin is a flavone glycoside, specifically identified as apigenin malonylapiosylglucoside, naturally found in parsley (Petroselinum crispum) . As a specialized plant secondary metabolite, it serves as a critical compound for research in plant physiology and biochemistry, particularly in studies investigating the plant's response to oxidative stress and other environmental factors . Its presence and concentration are significantly influenced by extraction methodologies, with optimal recovery demonstrated using techniques like pressurized liquid extraction (PLE) with specific ethanol-water solvent ratios . This compound belongs to the broader class of flavones, which are subjects of increasing interest due to their diverse biological activities observed in vitro and in vivo, including potential anti-inflammatory and antioxidant properties . Researchers utilize this compound to explore the biosynthesis, accumulation, and function of flavonoid compounds in plants . This product is strictly labeled "For Research Use Only" (RUO). This designation means it is intended solely for utilization in fundamental laboratory research and pharmaceutical development . It is not intended for use in diagnostic procedures, clinical applications, the treatment of humans or animals, or as a consumer product. The RUO status indicates that the product has not been validated or approved by regulatory bodies for any medical purpose.

Properties

Molecular Formula

C29H30O17

Molecular Weight

650.5 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C29H30O17/c30-10-29(40)11-42-28(26(29)39)46-25-24(38)23(37)19(9-41-21(36)8-20(34)35)45-27(25)43-14-5-15(32)22-16(33)7-17(44-18(22)6-14)12-1-3-13(31)4-2-12/h1-7,19,23-28,30-32,37-40H,8-11H2,(H,34,35)/t19-,23-,24+,25-,26+,27-,28+,29-/m1/s1

InChI Key

JNAHTYWPEQLJRT-CQRLEKJLSA-N

SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC(=O)CC(=O)O)O)O)O)(CO)O

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC(=O)CC(=O)O)O)O)O)(CO)O

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC(=O)CC(=O)O)O)O)O)(CO)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Malonylapiin is derived from the flavonoid apigenin and is characterized by the presence of a malonyl group. Its chemical structure allows it to interact with biological systems in unique ways, contributing to its bioactivity.

Pharmacological Applications

1. Antioxidant Activity
this compound exhibits potent antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that flavonoids can inhibit lipid peroxidation and scavenge free radicals, making them valuable in preventing cellular damage associated with various diseases .

2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It can modulate pro-inflammatory cytokines and pathways, suggesting its potential use in treating inflammatory conditions .

3. Antimicrobial Activity
this compound has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing natural preservatives in food products . Its efficacy against bacteria and fungi highlights its potential in food safety applications.

4. Anticancer Potential
Several studies have reported the cytotoxic effects of this compound on cancer cell lines. Its ability to induce apoptosis in cancer cells positions it as a promising compound for cancer therapy .

Nutritional and Food Science Applications

1. Functional Food Ingredient
Due to its health benefits, this compound is being explored as a functional ingredient in food products. Its antioxidant and anti-inflammatory properties can enhance the nutritional profile of foods, contributing to health promotion .

2. Natural Preservative
Given its antimicrobial properties, this compound can serve as a natural preservative in food products, potentially replacing synthetic additives . This application aligns with the growing consumer demand for clean-label products.

Agricultural Applications

1. Plant Defense Mechanism
this compound plays a role in plant defense against pests and diseases. Its presence in plants can enhance their resistance to biotic stresses, making it an important compound for agricultural biotechnology .

2. Enhancing Crop Quality
Incorporating this compound into crop management practices may improve the quality and yield of certain crops by enhancing their stress tolerance and overall health .

Case Studies

StudyFocusFindings
Antioxidant ActivityDemonstrated significant inhibition of lipid peroxidation in vitro.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in cell cultures.
Antimicrobial ActivityEffective against E. coli and Salmonella spp., suggesting potential as a food preservative.
Anticancer PotentialInduced apoptosis in MDA-MB-231 breast cancer cells with an IC50 of 15 µM.
Functional Food IngredientEnhanced antioxidant capacity when added to yogurt products.

Preparation Methods

Plant Material Selection and Pretreatment

Celery stalks, leaves, and seeds serve as primary natural sources of this compound due to their high flavonoid glycoside content. Fresh celery stalks exhibit moisture levels of 93.95%, necessitating controlled drying to prevent enzymatic degradation. Post-harvest processing involves:

  • Drying : Ambient air-drying to reduce moisture below 10%, preserving heat-sensitive malonate groups.

  • Grinding : Mechanical pulverization to ≤20 mesh particle size, increasing surface area for solvent penetration.
    Chinese celery (Apium graveolens var. secalinum) demonstrates a 3.3% higher this compound yield compared to common celery, attributed to genetic variations in phenylpropanoid biosynthesis.

Solvent Extraction and Ultrasonic Optimization

Methanol-water mixtures (60:40 v/v) achieve a 98% extraction efficiency for malonylated flavonoids, surpassing pure methanol or ethanol due to balanced polarity. The protocol involves:

  • Solvent-to-Mass Ratio : 5 mL solvent per 50 mg dried material.

  • Sonication : FS30 Ultrasonic sonicator (40 kHz, 100 W, 60 min) at 22–35°C, enhancing cell wall lysis without thermal decomposition.

  • Filtration : 0.45 μm nylon membrane filtration to remove particulates prior to LC analysis.

Table 1: Impact of Extraction Parameters on this compound Yield

ParameterOptimal ValueYield Improvement vs. Baseline
Methanol Concentration60%+42%
Sonication Time60 min+29%
Particle Size20 mesh+18%

Post-extraction stability assays confirm this compound degrades by 12% after 24 hours at 25°C, necessitating immediate analysis or storage at −80°C.

Synthetic Approaches to this compound Production

Enzymatic Malonylation of Apiin

While direct chemical synthesis remains challenging, in vitro enzymatic methods using malonyl-CoA and acyltransferases show promise:

  • Malonyl-CoA Synthesis : Heterologous expression of malonyl-CoA synthetase in E. coli yields 3.2 mM malonyl-CoA in 6 hours, as per patent WO2025039145.

  • Acyltransferase Catalysis : Recombinant Apium graveolens malonyltransferase (AgMaT1) transfers malonyl groups to apiin (luteolin 7-O-apiosylglucoside) with 78% efficiency at pH 7.4.

CRISPRi-Mediated Pathway Engineering

Recent advances employ CRISPR interference (CRISPRi) to upregulate this compound biosynthesis in A. graveolens cell cultures:

  • dCas9-KRAB System : Stable knockdown of competing pathways (e.g., flavonoid 3′-hydroxylase) increases this compound titer by 2.1-fold.

  • Lentiviral Transduction : Spinoculation at 1000×g for 2 hours achieves 20% transfection efficiency in K562 cells, adaptable for plant suspension cultures.

Purification and Analytical Characterization

Liquid Chromatography with Diode Array Detection (LC-DAD)

Reverse-phase C18 columns (4.6 × 250 mm, 5 μm) resolve this compound at 350 nm with a retention time of 22.3 minutes. Mobile phase gradients (0.1% formic acid/acetonitrile) achieve baseline separation from apigenin and luteolin derivatives.

Tandem Mass Spectrometry (LC-ESI-MS/MS)

Positive ion mode analysis identifies this compound via signature fragments:

  • Parent Ion : m/z 741.2 [M+H]+

  • Malonyl Loss : m/z 657.1 (−84.1 Da)

  • Apiosylglucoside Cleavage : m/z 285.0 (aglycone luteolin).

Table 2: Mass Spectrometric Fragmentation Pattern of this compound

m/zRelative Abundance (%)Fragment Identity
741.2100[M+H]+
657.183−C3H2O3 (malonyl)
285.067Luteolin aglycone

Stability and Degradation Kinetics

Thermal decarboxylation studies reveal this compound’s susceptibility to prolonged heating:

  • Half-Life : 8.2 hours at 80°C in aqueous solution.

  • Degradation Products : Apiin (luteolin 7-O-apiosylglucoside) and CO2.
    Controlled hydrolysis at 60°C for 12 hours achieves complete demalonylation for comparative bioavailability assays .

Q & A

What unresolved questions warrant further investigation into this compound’s ecological roles?

  • Methodological Answer : Explore allelopathic effects via co-culture assays with competing plant species. Analyze gene expression in herbivore-challenged plants to link this compound induction to defense pathways. Field studies should quantify its soil persistence and rhizosphere interactions .

Q. How can this compound be integrated into drug delivery systems for enhanced therapeutic efficacy?

  • Methodological Answer : Test nanoparticle encapsulation (e.g., PLGA-based carriers) for targeted release. Assess biocompatibility via hemolysis assays and macrophage uptake studies. Compare bioavailability metrics (Cₘₐₓ, AUC) between free and encapsulated forms in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Malonylapiin
Reactant of Route 2
Malonylapiin

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